molecular formula C20H14Cl2N4OS B2402052 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-48-1

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2402052
CAS No.: 445267-48-1
M. Wt: 429.32
InChI Key: WWZAOROUYXTXRP-UHFFFAOYSA-N
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Description

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c21-14-3-1-11(9-15(14)22)10-25-19(27)18-17(23)13-2-4-16(26-20(13)28-18)12-5-7-24-8-6-12/h1-9H,10,23H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAOROUYXTXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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